(S)-1-Phenylpropan-2-ol

Description

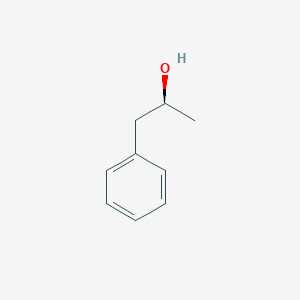

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTRYIUQUDTGSX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313458 | |

| Record name | (S)-1-Phenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-68-6 | |

| Record name | (S)-1-Phenyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-propanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-Phenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PROPANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EAH5F9HYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (S)-1-Phenylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Phenylpropan-2-ol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a key chiral building block for the asymmetric synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis, purification, and chiral resolution, and visualizations of key experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this versatile chiral intermediate.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor. It is soluble in many common organic solvents.[1] Key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 214-220 °C (at 760 mmHg) | [1][3] |

| 95-97 °C (at 11 mmHg) | [1] | |

| Density | 0.993 - 0.996 g/mL at 20 °C | [1][3] |

| Specific Rotation ([α]²⁰/D) | +40° to +42° (c=5.3% in benzene) | [4] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Moderately soluble | [5] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Soluble | [] |

| Ethyl Acetate | Slightly Soluble | [] |

| Methanol | Slightly Soluble | [] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.9-4.1 | m | 1H | CH-OH |

| ~2.7-2.8 | dd | 1H | Ph-CH₂ (diastereotopic) |

| ~2.6-2.7 | dd | 1H | Ph-CH₂ (diastereotopic) |

| ~1.1-1.2 | d | 3H | CH₃ |

| Variable | s (broad) | 1H | OH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[7][8][9] The signal for the hydroxyl proton is often broad and its chemical shift is highly variable due to hydrogen bonding.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138-140 | C (quaternary, aromatic) |

| ~128-130 | CH (aromatic) |

| ~126-128 | CH (aromatic) |

| ~125-127 | CH (aromatic) |

| ~69-71 | CH-OH |

| ~45-47 | Ph-CH₂ |

| ~22-24 | CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3020-3080 | Medium | C-H stretch (aromatic) |

| ~2850-2970 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1000-1100 | Strong | C-O stretch |

| ~690-750 | Strong | C-H bend (out-of-plane, aromatic) |

Note: The broadness of the O-H stretch is characteristic of alcohols and is due to hydrogen bonding.[9][13]

Experimental Protocols

Synthesis of Racemic 1-Phenylpropan-2-ol via Reduction of Phenylacetone

A common method for the synthesis of 1-phenylpropan-2-ol is the reduction of phenylacetone (also known as 1-phenyl-2-propanone).[14] Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.

Materials:

-

Phenylacetone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1-phenylpropan-2-ol as an oil.

Purification by Vacuum Distillation

The crude 1-phenylpropan-2-ol can be purified by vacuum distillation to remove any unreacted starting material and byproducts.[15][16][17]

Materials:

-

Crude 1-phenylpropan-2-ol

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

-

Receiving flask(s)

-

Stir bar

Procedure:

-

Set up the short-path distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

-

Add the crude 1-phenylpropan-2-ol and a stir bar to the distillation flask.

-

Connect the apparatus to a vacuum pump.

-

Begin stirring the crude product.

-

Slowly apply the vacuum to the system.

-

Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

-

Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point of 1-phenylpropan-2-ol at the recorded pressure (e.g., 95-97 °C at 11 mmHg).[1]

-

Collect any lower-boiling impurities in a separate receiving flask.

-

Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

-

The collected fraction should be pure 1-phenylpropan-2-ol.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[18] A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[19][20][21] The diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Materials:

-

Racemic 1-phenylpropan-2-ol

-

(+)-Tartaric acid (or another suitable chiral resolving agent)

-

A suitable solvent system (e.g., a mixture of ethanol and water)

-

Beakers or flasks

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

pH paper or pH meter

-

A base (e.g., sodium hydroxide solution)

-

An acid (e.g., hydrochloric acid)

-

Separatory funnel

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous drying agent

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic 1-phenylpropan-2-ol in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

In a separate container, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with heating.

-

Mix the two hot solutions.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.

-

-

Separation of Diastereomers:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

The filtrate contains the other diastereomer.

-

-

Liberation of the Enantiomer:

-

Dissolve the collected crystals in water.

-

Add a base (e.g., sodium hydroxide solution) to the solution to deprotonate the alcohol and break the salt, liberating the free this compound.

-

Extract the liberated enantiomer with an organic solvent (e.g., diethyl ether) using a separatory funnel.

-

Dry the organic extract over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation to obtain the enantiomerically enriched this compound.

-

-

Confirmation of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the product can be determined by chiral chromatography (HPLC or GC) or by measuring its specific rotation and comparing it to the literature value.

-

Chemical Reactivity and Applications

This compound is a versatile chiral building block. The hydroxyl group can undergo various chemical transformations, such as:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylpropan-2-one.

-

Esterification: Reaction with carboxylic acids or their derivatives to form chiral esters.

-

Etherification: Conversion to chiral ethers.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by a nucleophile.

These reactions allow for the incorporation of the chiral (S)-1-phenylpropyl moiety into more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is a combustible liquid.[] Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, a crucial chiral intermediate. The tabulated data, experimental protocols, and workflow visualizations are intended to equip researchers, scientists, and drug development professionals with the necessary information for the effective synthesis, purification, and application of this important molecule.

References

- 1. chembk.com [chembk.com]

- 2. (S)-1-Phenyl-2-propanol | C9H12O | CID 6994174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1517-68-6 | Chemsrc [chemsrc.com]

- 4. This compound | 1517-68-6 | Benchchem [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628) [hmdb.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. bhu.ac.in [bhu.ac.in]

- 12. che.hw.ac.uk [che.hw.ac.uk]

- 13. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Solved 1-phenylpropan-2-one was treated with NaBH4.?1H NMR | Chegg.com [chegg.com]

- 15. youtube.com [youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. youtube.com [youtube.com]

- 18. Chiral resolution - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Phenylpropan-2-ol (CAS: 1517-68-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylpropan-2-ol, a chiral alcohol with the CAS number 1517-68-6, is a versatile and valuable building block in modern organic synthesis. Its stereospecific structure makes it a crucial intermediate in the preparation of a wide array of pharmaceuticals, agrochemicals, and fragrances.[1] The precise spatial arrangement of the hydroxyl and phenyl groups allows for the creation of complex, stereochemically defined molecules, a critical aspect in the development of effective and safe therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, analytical techniques, and applications of this compound.

Physicochemical Properties

This compound is a colorless to almost colorless, clear liquid with a characteristic aromatic odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1517-68-6 | [2][3] |

| Molecular Formula | C₉H₁₂O | [2][3] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| Appearance | Clear, colorless to almost colorless liquid | [1][2] |

| Boiling Point | 95-97 °C at 11 mmHg | [1][2] |

| Density | 0.993 g/mL at 20 °C | [1][2] |

| Refractive Index (n20/D) | 1.521 | [1][2] |

| Flash Point | 85 °C | [1][2] |

| Optical Activity ([α]20/D) | +41 ± 1°, c = 5.3% in benzene | [2] |

| pKa | 15.24 ± 0.20 (Predicted) | [1][2] |

| Solubility | Soluble in many organic solvents like ethanol and ether. | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound is of paramount importance to ensure the desired biological activity of the final product. The primary precursor for its synthesis is 1-phenylpropan-2-one. Both chemical and biocatalytic methods have been developed for this asymmetric reduction.

Chemical Synthesis

A common laboratory-scale method for the synthesis of 1-phenylpropan-2-ol (as a racemic mixture) involves the reduction of 1-phenylpropan-2-one using a chemical reducing agent like sodium borohydride. To obtain the desired (S)-enantiomer, chiral catalysts are employed in asymmetric hydrogenation reactions.

Experimental Protocol: Reduction of 1-Phenylpropan-2-one with Sodium Borohydride

This protocol describes the synthesis of 1-phenylpropan-2-ol. To achieve enantioselectivity, a chiral reducing agent or catalyst would be necessary.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30.0 g of 1-phenylpropan-2-one in 500 ml of methanol.

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Reducing Agent: Slowly add 10.0 g of sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: Continue stirring the mixture for 4 hours, allowing it to slowly warm to room temperature.

-

Work-up:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between 100 ml of water and 200 ml of chloroform.

-

Separate the organic layer.

-

-

Purification:

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent.

-

Evaporate the chloroform to yield 1-phenylpropan-2-ol as a colorless oil (yield: ~26.4 g).[4]

-

Biocatalytic Synthesis

Biocatalysis offers a green and highly enantioselective alternative for the synthesis of this compound. This method utilizes whole microbial cells or isolated enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of 1-phenylpropan-2-one.

Experimental Protocol: Biocatalytic Reduction using Rhodococcus erythropolis

This protocol provides a general framework for the whole-cell biocatalytic reduction. Optimization of parameters such as cell density, substrate concentration, and reaction time is crucial for achieving high yield and enantiomeric excess.

-

Cultivation of Biocatalyst:

-

Prepare a suitable growth medium (e.g., Luria-Bertani broth) and inoculate it with Rhodococcus erythropolis.

-

Incubate the culture under appropriate conditions (e.g., 30 °C, 200 rpm) until the desired cell density is reached.

-

-

Biotransformation:

-

Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Add 1-phenylpropan-2-one to the cell suspension. A co-solvent like glucose can be added to facilitate cofactor regeneration.

-

Incubate the reaction mixture under controlled conditions (e.g., 30 °C, 200 rpm).

-

-

Monitoring and Work-up:

-

Monitor the progress of the reaction by periodically analyzing samples using gas chromatography (GC).

-

Once the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

Dry the organic extract over a drying agent.

-

Remove the solvent to obtain the crude product.

-

Purify the this compound using column chromatography if necessary.

-

Analytical Methods

The analysis of this compound is critical for determining its purity and enantiomeric excess. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Chiral Gas Chromatography (GC)

Experimental Protocol: Enantiomeric Excess Determination by Chiral GC-FID

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column, such as one with a β-cyclodextrin-based stationary phase.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector and Detector Temperatures: Typically set at 250 °C and 300 °C, respectively.

-

Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature of approximately 180 °C.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or isopropanol).

-

Analysis: Inject a small volume of the prepared sample. The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC-UV

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio will depend on the column and may require optimization.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample. The enantiomers will be separated based on their differential interaction with the chiral stationary phase, and their peak areas can be used to calculate the enantiomeric excess.

Applications in Drug Development

The chirality of this compound is fundamental to its application as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The specific stereochemistry is often essential for the desired pharmacological activity and can significantly impact the drug's efficacy and safety profile. It serves as a key intermediate in the production of certain analgesics and anti-inflammatory drugs.[5]

Visualizations

Biocatalytic Synthesis Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound from 1-phenylpropan-2-one using a whole-cell biocatalyst.

Caption: Workflow for biocatalytic synthesis.

Phenylpropanoid Biosynthesis Pathway

While this compound is not a direct product, the phenylpropanoid pathway is a fundamental biological route for the synthesis of a vast array of aromatic compounds in plants, starting from the amino acid phenylalanine. This provides a broader biological context for the synthesis of phenyl-containing molecules.

Caption: Simplified phenylpropanoid pathway.

Conclusion

This compound is a chiral intermediate of significant industrial importance. The development of efficient and highly selective synthetic methods, particularly biocatalytic routes, has been crucial for its application in the pharmaceutical and other fine chemical industries. A thorough understanding of its properties and the availability of robust analytical methods are essential for ensuring the quality and efficacy of the final products derived from this versatile building block.

References

An In-depth Technical Guide to the Molecular Structure and Properties of (S)-1-Phenylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylpropan-2-ol is a chiral secondary alcohol of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its importance lies in its role as a key chiral building block for the asymmetric synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). Understanding its molecular structure, physicochemical properties, and the methodologies for its stereoselective synthesis and analysis is critical for its effective application in research and development.

This technical guide provides a comprehensive overview of this compound, summarizing its core properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C9H12O, is an aromatic alcohol featuring a phenyl group attached to a propanol backbone.[1][3] The stereochemical descriptor "(S)" denotes the absolute configuration at the chiral center, the second carbon atom (C2), which is bonded to the hydroxyl group. This chirality is responsible for its optical activity, a key characteristic of this enantiomer.[1]

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in synthetic applications.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-phenylpropan-2-ol | [3] |

| Synonyms | (S)-(+)-1-Phenyl-2-propanol, (S)-(+)-Benzylmethylcarbinol | [3] |

| Molecular Formula | C9H12O | [1][3] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Characteristic benzene fragrance | [1] |

| Density | 0.993 g/mL at 20 °C | [1][2] |

| Boiling Point | 214-220 °C at 760 mmHg; 95-97 °C at 11 mmHg | [1][2] |

| Melting Point | 18 °C | [1][2] |

| Optical Rotation | [α]D²⁵ = +40° to +42° (c=1, ethanol) | [1] |

| Solubility | Soluble in ethanol, ether, chloroform. Slightly soluble in methanol. | [1][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Representative data are presented below.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 5H, Ar-H), ~4.1 (m, 1H, CH-OH), ~2.7 (m, 2H, Ph-CH₂), ~1.2 (d, 3H, CH₃) | [6] |

| ¹³C NMR (CDCl₃) | Aromatic C's: ~126-139 ppm; CH-OH: ~69 ppm; Ph-CH₂: ~46 ppm; CH₃: ~23 ppm | [7][8][9] |

| Infrared (IR) | Broad peak ~3350 cm⁻¹ (O-H stretch); ~3030 cm⁻¹ (Ar C-H stretch); ~2970 cm⁻¹ (Aliphatic C-H stretch); ~1495, 1450 cm⁻¹ (Ar C=C stretch); ~1090 cm⁻¹ (C-O stretch) | [4][10] |

| Mass Spectrometry (EI) | M⁺ at m/z 136. Key fragments at m/z 121 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 45 ([CH(OH)CH₃]⁺) | [3][11] |

Molecular and Workflow Visualizations

Visual representations of the molecular structure and experimental processes are crucial for a clear understanding.

Caption: 2D structure of this compound with stereochemistry.

Caption: Workflow for asymmetric synthesis and analysis of this compound.

Experimental Protocols

The enantioselective synthesis of this compound is paramount. Asymmetric hydrogenation and biocatalytic reduction are two of the most effective methods.

Protocol for Asymmetric Hydrogenation of 1-Phenylpropan-2-one

Asymmetric hydrogenation employs a chiral transition metal catalyst to stereoselectively reduce the prochiral ketone, 1-phenylpropan-2-one.[1] Ruthenium- and Rhodium-based catalysts with chiral phosphine ligands are commonly used.[1]

-

Materials:

-

1-Phenylpropan-2-one (substrate)

-

Chiral Ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--n)

-

Hydrogen gas (H₂)

-

Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

-

Base (e.g., Potassium tert-butoxide, t-BuOK)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

-

-

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof.

-

Charging the Reactor: Under an inert atmosphere (e.g., Argon), charge the autoclave with 1-phenylpropan-2-one (1 equivalent), the chiral Ruthenium catalyst (0.01-0.1 mol%), and the anhydrous solvent.

-

Initiation: Add the base (typically 1-2 equivalents relative to the catalyst). Seal the reactor.

-

Hydrogenation: Purge the reactor several times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂).[12]

-

Reaction: Heat the mixture to the specified temperature (e.g., 50-80 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring H₂ uptake.

-

Workup: After cooling the reactor to room temperature, carefully vent the excess H₂. Quench the reaction mixture by adding a small amount of water or a saturated NH₄Cl solution.

-

Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

-

Protocol for Chiral Gas Chromatography (GC) Analysis

Determining the enantiomeric excess (ee) is critical to validate the success of an asymmetric synthesis. Chiral GC is a primary method for this analysis.[13]

-

Materials:

-

Sample of 1-phenylpropan-2-ol

-

High-purity solvent (e.g., Hexane/Isopropanol mixture)

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral GC column (e.g., CP-Chirasil-DEX CB).[13]

-

High-purity carrier gas (e.g., Helium or Hydrogen).

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 1-phenylpropan-2-ol sample (approx. 1 mg/mL) in the chosen solvent.

-

Instrument Setup: Install the chiral column in the GC. Set the instrument parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) according to established methods for separating the enantiomers of 1-phenylpropan-2-ol. A typical oven program might start at 100 °C and ramp to 180 °C.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. The two enantiomers, this compound and (R)-1-phenylpropan-2-ol, will elute at different retention times.

-

Analysis: Integrate the peak areas for both enantiomers.

-

Calculation of Enantiomeric Excess (ee):

-

Let A(S) be the peak area of the (S)-enantiomer and A(R) be the peak area of the (R)-enantiomer.

-

Calculate the ee using the formula: ee (%) = [ |A(S) - A(R)| / (A(S) + A(R)) ] * 100

-

-

Conclusion

This compound is a valuable chiral intermediate whose stereocontrolled synthesis is crucial for various applications, particularly in the pharmaceutical sector. A thorough understanding of its structure, properties, and the analytical methods to ensure its enantiopurity are essential for researchers. The protocols and data provided in this guide offer a foundational resource for professionals working with this important molecule. Advances in asymmetric catalysis, including both chemocatalysis and biocatalysis, continue to provide more efficient, selective, and sustainable routes to this and other enantiopure alcohols.

References

- 1. This compound | 1517-68-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. (S)-1-Phenyl-2-propanol | C9H12O | CID 6994174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Solved 4. The following is the NMR of 1-phenyl-2-propanol. | Chegg.com [chegg.com]

- 7. 1-PHENYL-2-PROPANOL(14898-87-4) 13C NMR spectrum [chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. S-(-)-1-Phenylpropanol [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ethz.ch [ethz.ch]

- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Phenylpropan-2-ol: A Comprehensive Technical Guide to its Stereochemistry and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylpropan-2-ol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of a variety of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity of many target molecules, making the enantioselective synthesis of the (S)-enantiomer a key focus of chemical research. This guide provides an in-depth overview of the stereochemistry, synthesis, and characterization of this compound.

Physicochemical and Stereochemical Properties

This compound, also known as (S)-(+)-benzylmethylcarbinol, is a colorless liquid with a characteristic aromatic odor.[1] The presence of a stereocenter at the second carbon atom of the propanol chain gives rise to two enantiomers: this compound and (R)-1-phenylpropan-2-ol.[2] These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, rotating it in opposite directions.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| CAS Number | 1517-68-6 | [3] |

| Boiling Point | 95-97 °C at 11 mm Hg | [1] |

| Density | 0.993 g/mL at 20 °C | [1] |

| InChI Key | WYTRYIUQUDTGSX-QMMMGPOBSA-N | [4] |

Enantioselective Synthesis of this compound

The generation of enantiomerically pure this compound is paramount for its application in pharmaceutical synthesis. Several highly efficient and stereoselective methods have been developed, primarily involving the asymmetric reduction of the prochiral ketone, 1-phenylpropan-2-one.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used technique for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand.[4] The choice of the chiral ligand is critical in dictating the stereochemical outcome of the reaction.

A common approach involves the use of a ruthenium catalyst with a chiral diphosphine and a diamine ligand, as seen in Noyori-type asymmetric hydrogenation.[5] The chiral environment created by the catalyst complex favors the delivery of hydride to one face of the ketone, leading to the preferential formation of one enantiomer.

Experimental Protocol: Asymmetric Hydrogenation of 1-Phenylpropan-2-one

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

-

1-Phenylpropan-2-one

-

[RuCl₂( (S)-BINAP )]₂(NEt₃) catalyst

-

Isopropanol (hydrogen source and solvent)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [RuCl₂( (S)-BINAP )]₂(NEt₃) catalyst in anhydrous toluene.

-

Add 1-phenylpropan-2-one to the catalyst solution.

-

Add isopropanol to the mixture.

-

The reaction mixture is stirred at a specified temperature (e.g., 30-50 °C) and monitored by chiral HPLC or GC to determine conversion and enantiomeric excess.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound.[4] This method utilizes enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems (e.g., baker's yeast, Saccharomyces cerevisiae) to catalyze the asymmetric reduction of 1-phenylpropan-2-one.[4][6] These reactions are typically performed in aqueous media under mild conditions, minimizing the use of hazardous reagents and solvents.[4]

Studies have shown that ADHs from various microorganisms can reduce 1-phenylpropan-2-one to this compound with high enantiomeric excess (ee).[2] For instance, an alcohol dehydrogenase from Rhodococcus ruber (ADH-A) has been reported to produce this compound with over 99% ee.[2]

Experimental Protocol: Biocatalytic Reduction of 1-Phenylpropan-2-one using Baker's Yeast

This protocol provides a general guideline for a whole-cell biocatalytic reduction.

Materials:

-

1-Phenylpropan-2-one

-

Baker's yeast (Saccharomyces cerevisiae)

-

Glucose (or sucrose) as a co-substrate for cofactor regeneration

-

Water

-

Ethyl acetate for extraction

Procedure:

-

A suspension of baker's yeast and glucose is prepared in water and allowed to activate.

-

1-Phenylpropan-2-one is added to the yeast suspension.

-

The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by chiral GC or HPLC.

-

After the reaction is complete, the yeast cells are removed by centrifugation or filtration.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The resulting this compound can be further purified by distillation or chromatography.

Comparison of Synthetic Methods

| Method | Catalyst/Biocatalyst | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Ru- or Rh-based chiral complexes | >95% | High efficiency, broad substrate scope, well-established | Requires precious metal catalysts, often requires high pressure of H₂ |

| Biocatalytic Reduction | Alcohol Dehydrogenases, Baker's Yeast | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly | Substrate/product inhibition can occur, lower substrate concentrations may be required |

Spectroscopic Characterization

The stereochemistry and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. Key signals for 1-phenylpropan-2-ol include a doublet for the methyl group, a multiplet for the methine proton, a multiplet for the methylene protons, and signals for the phenyl group protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.

While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity.

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenylpropan-2-ol shows a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹, as well as absorptions corresponding to C-H and C=C bonds of the aromatic ring.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the enantiomeric excess of this compound. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals. Its specific stereochemistry is often a critical determinant of the pharmacological activity and safety profile of the final drug product.

One notable application is in the synthesis of chiral amines. The hydroxyl group of this compound can be converted to an amino group through various chemical transformations, yielding enantiomerically pure phenylethylamine derivatives. These derivatives are core structures in many centrally acting drugs.

Signaling Pathways and Logical Relationships

The enantioselective synthesis of this compound is governed by the principles of stereocontrol. The following diagram illustrates the general concept of achieving stereoselectivity in the reduction of a prochiral ketone.

Caption: Stereoselective reduction of 1-phenylpropan-2-one.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and analysis of this compound.

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis, particularly for the pharmaceutical industry. The development of highly efficient and enantioselective synthetic methods, such as asymmetric hydrogenation and biocatalysis, has made this important intermediate readily accessible in high optical purity. A thorough understanding of its stereochemistry and the available analytical techniques for its characterization is essential for researchers and professionals involved in the design and development of new chiral drugs.

References

- 1. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-2-propanol | 14898-87-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1517-68-6 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Introduction to the Chirality of 1-Phenylpropan-2-ol

An In-Depth Technical Guide to the Chirality of 1-Phenylpropan-2-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomers of 1-phenylpropan-2-ol, a key chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

1-Phenylpropan-2-ol possesses a single stereocenter at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a benzyl group (-CH₂C₆H₅). Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.[1]

These enantiomers are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. They exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity. The (S)-enantiomer is dextrorotatory, rotating plane-polarized light in the positive (+) direction, while the (R)-enantiomer is levorotatory, rotating it in the negative (-) direction.[1]

Data Presentation

Table 1: Physical and Chiroptical Properties of 1-Phenylpropan-2-ol Enantiomers

| Property | (R)-(-)-1-Phenylpropan-2-ol | (S)-(+)-1-Phenylpropan-2-ol | Racemic (±)-1-Phenylpropan-2-ol |

| CAS Number | 1572-95-8[2] | 1517-68-6[3] | 14898-87-4[1] |

| Molecular Formula | C₉H₁₂O | C₉H₁₂O | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.19 g/mol |

| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid |

| Specific Rotation [α]D | -40° to -42° (c=1, ethanol) | +40° to +42° (c=1, ethanol)[3] | 0° |

Table 2: Comparison of Enantioselective Synthesis Methods

| Synthetic Method | Catalyst / Biocatalyst | Enantiomeric Excess (ee) | Predominant Enantiomer | Reference |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | >99% | (S) | [1] |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | High (often >95%) | (S) | [3] |

| Asymmetric Hydrogenation | Ru-BINAP catalyst | 97.2–99.1% | (S) or (R) depending on ligand | [3] |

Experimental Protocols

Two primary strategies exist for obtaining enantiomerically pure 1-phenylpropan-2-ol: the synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis to selectively produce one enantiomer.

Synthesis of Racemic (±)-1-Phenylpropan-2-ol

This protocol describes the reduction of 1-phenylpropan-2-one using sodium borohydride to yield a racemic mixture of the alcohol.

Materials:

-

1-Phenylpropan-2-one (30.0 g)

-

Methanol (500 ml)

-

Sodium borohydride (10.0 g)

-

Deionized water (100 ml)

-

Chloroform (200 ml)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 30.0 g of 1-phenylpropan-2-one in 500 ml of methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath with continuous stirring.

-

Add 10.0 g of sodium borohydride portion-wise to the cold, stirred solution. Maintain the temperature below 20°C.

-

After the addition is complete, continue stirring the mixture for 4 hours, allowing it to slowly warm to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between 100 ml of water and 200 ml of chloroform in a separatory funnel.

-

Separate the organic layer, and dry it over anhydrous MgSO₄.

-

Filter to remove the drying agent and evaporate the solvent to yield the product as a colorless oil (approx. 26.4 g).[1]

Enantioselective Synthesis of (S)-(+)-1-Phenylpropan-2-ol via Biocatalysis

This protocol provides a representative method for the asymmetric reduction of 1-phenyl-2-propanone using whole cells of Rhodococcus erythropolis, which contain alcohol dehydrogenases (ADHs) that selectively produce the (S)-enantiomer.

Materials:

-

Rhodococcus erythropolis strain (e.g., JX-021)

-

LB agar plates and liquid medium

-

Growth medium (e.g., containing KH₂PO₄, Na₂HPO₄·12H₂O, MgCl₂·6H₂O, glucose, NH₄Cl, and trace elements)

-

1-Phenyl-2-propanone (substrate)

-

Glucose (co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

-

Shaking incubator, centrifuge, reaction vessel.

Procedure:

-

Cell Cultivation: Inoculate a sterile liquid growth medium with a single colony of R. erythropolis from an agar plate. Grow the culture in a shaking incubator at 25-30°C and 200 rpm for 36-48 hours until the late exponential phase is reached.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer and re-suspend it in the same buffer to a desired cell density (e.g., 15 g dry cell weight/L).

-

Biotransformation: In a reaction vessel, combine the cell suspension with 1-phenyl-2-propanone (e.g., 15 mM final concentration) and a co-substrate such as glucose (e.g., 50 mM) for cofactor regeneration.

-

Reaction: Incubate the mixture at 25-30°C with gentle agitation. Monitor the reaction progress by taking samples periodically and analyzing them by chiral GC or HPLC.

-

Product Extraction: Once the reaction is complete (typically 5-24 hours), saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting this compound typically has an enantiomeric excess of >99%.

Enantiomeric Analysis and Separation

Determining the enantiomeric excess (ee) and separating the enantiomers from a racemic mixture are critical steps. Chiral chromatography is the most common method for both analysis and preparative separation.

Chiral Gas Chromatography (GC)

Protocol:

-

Column: Chirasil-DEX CB (25 m × 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium or Hydrogen

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID) at 280°C

-

Temperature Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp to 120°C at 10°C/min.

-

Ramp to 180°C at 40°C/min.

-

-

Expected Elution Order: (S)-enantiomer typically elutes before the (R)-enantiomer on this type of column.

Chiral High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Column: Polysaccharide-based chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or a cyclofructan-based column.[3]

-

Mobile Phase: Hexane/Isopropyl alcohol (90:1, v/v).[3]

-

Flow Rate: 0.2 - 1.0 mL/min.[3]

-

Column Temperature: 25°C

-

Detection: UV at 254 nm.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method)

This method is used to determine the enantiomeric excess and absolute configuration of a chiral alcohol. It involves converting the enantiomeric alcohols into diastereomeric esters using an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). These diastereomers are no longer mirror images and will have distinct signals in the ¹H NMR spectrum.[4][5]

Protocol Outline:

-

Esterification: React two separate aliquots of the 1-phenylpropan-2-ol sample with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like pyridine.

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the resulting (R)-MTPA and (S)-MTPA diastereomeric esters.

-

Analysis:

-

Enantiomeric Excess (ee): In the spectrum of a single diastereomeric ester (e.g., the (R)-MTPA ester made from a scalemic alcohol), the integration of corresponding proton signals (e.g., the methyl doublet) for the two diastereomers allows for direct calculation of the ee.

-

Absolute Configuration: Compare the chemical shifts of protons near the stereocenter in the two separate spectra (one from the R-MTPA ester, one from the S-MTPA ester). By calculating the difference in chemical shifts (Δδ = δS - δR) and applying the Mosher model, the absolute configuration of the alcohol can be determined. For a secondary alcohol like 1-phenylpropan-2-ol, the protons on one side of the carbinol carbon will have a positive Δδ, while those on the other side will have a negative Δδ, revealing the spatial arrangement.[5]

-

References

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1517-68-6 | Benchchem [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-1-Phenylpropan-2-ol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Phenylpropan-2-ol, a chiral alcohol of significant interest in chemical research and drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-phenylpropan-2-ol. It is important to note that in a non-chiral solvent, the NMR and IR spectra of the (S)-enantiomer are identical to those of the racemic mixture. The mass spectrum is also independent of the stereochemistry.

1.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of 1-phenylpropan-2-ol in a deuterated solvent such as CDCl₃ provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.05 | Sextet | 1H | Methine proton (-CH(OH)-) |

| ~2.75 | Multiplet | 2H | Methylene protons (-CH₂-) |

| ~1.20 | Doublet | 3H | Methyl protons (-CH₃) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

1.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | Quaternary Aromatic Carbon (C-ipso) |

| ~129.4 | Aromatic Carbons (C-ortho/C-meta) |

| ~128.5 | Aromatic Carbons (C-ortho/C-meta) |

| ~126.3 | Aromatic Carbon (C-para) |

| ~70.5 | Methine Carbon (-CH(OH)-) |

| ~45.8 | Methylene Carbon (-CH₂-) |

| ~22.8 | Methyl Carbon (-CH₃) |

1.3. IR (Infrared) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Broad, Strong | O-H stretch (alcohol) |

| ~3085, 3065, 3030 | Medium | C-H stretch (aromatic) |

| ~2970, 2930, 2875 | Strong | C-H stretch (aliphatic) |

| ~1605, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1090 | Strong | C-O stretch (secondary alcohol) |

| ~745, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

1.4. MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The data presented is for Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~5 | [M]⁺ (Molecular ion) |

| 121 | ~15 | [M - CH₃]⁺ |

| 92 | ~100 | [C₇H₈]⁺ (Tropylium ion rearrangement) |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |

| 45 | ~30 | [C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

A standard one-pulse sequence is used.

-

The number of scans can range from 8 to 16 for a concentrated sample.

-

The spectral width is set to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

The relaxation delay (d1) is typically set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

-

To differentiate between enantiomers, a chiral solvating agent or a chiral shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample, which may induce separate signals for the (R) and (S) enantiomers.[1]

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As 1-phenylpropan-2-ol is a liquid at room temperature, the IR spectrum can be obtained neat (without a solvent). A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

A background spectrum of the empty sample holder (or the salt plates) is recorded first.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile compound like 1-phenylpropan-2-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.

-

Electron Ionization (EI) is a standard ionization method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

The Pivotal Role of (S)-1-Phenylpropan-2-ol in Drug Development: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylpropan-2-ol, a chiral alcohol, holds a significant position in the landscape of pharmaceutical development. While not an active therapeutic agent itself, its true value lies in its utility as a versatile and crucial chiral building block for the asymmetric synthesis of a range of biologically active molecules. This technical guide delves into the biological significance of this compound by examining the pharmacological activities of the key compounds derived from it, providing insights into their synthesis, mechanisms of action, and the experimental methodologies used to characterize them.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even toxic. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern drug discovery and development. This compound serves as a vital starting material for achieving this stereochemical control in the synthesis of several important pharmaceutical agents.

Synthetic Utility of this compound

The primary biological relevance of this compound stems from its role as a precursor in the synthesis of key pharmaceutical compounds, most notably those belonging to the phenylpropanolamine class. Its chiral hydroxyl group allows for stereospecific transformations, ensuring the desired enantiomer of the final active pharmaceutical ingredient (API) is produced.

A critical application of this compound is in the synthesis of levomethamphetamine and phenylpropanolamine (norephedrine) . The stereochemistry of the starting alcohol dictates the final stereochemistry of the amine in the product, which is crucial for its pharmacological activity.

Figure 1: Synthetic workflow from this compound.

Biological Activities of Key Derivatives

The biological activities of compounds synthesized from this compound are primarily centered around their interaction with the adrenergic system.

Phenylpropanolamine (Norephedrine)

Phenylpropanolamine (PPA) is a sympathomimetic amine that was widely used as a nasal decongestant and appetite suppressant.[1][2] It acts as an agonist at alpha- and, to a lesser extent, beta-adrenergic receptors.[2] Its vasoconstrictive properties, mediated by alpha-adrenergic receptor stimulation in the nasal mucosa, lead to a reduction in swelling and congestion.[1][3] However, due to concerns over an increased risk of hemorrhagic stroke, its use has been discontinued in many countries.[2]

Levomethamphetamine

Levomethamphetamine, the l-enantiomer of methamphetamine, is a sympathomimetic vasoconstrictor.[4][5] Unlike its d-enantiomer, it has significantly less central nervous system activity and is primarily used as a topical nasal decongestant in over-the-counter inhalers.[5][6] Its primary mechanism of action is the release of norepinephrine, which leads to vasoconstriction in the nasal passages.[6][7]

| Compound | Primary Use | Mechanism of Action |

| Phenylpropanolamine | Nasal Decongestant, Appetite Suppressant | Direct agonist at α- and β-adrenergic receptors, Norepinephrine release[1][2][8] |

| Levomethamphetamine | Nasal Decongestant | Selective norepinephrine releasing agent, TAAR1 agonist[6][7] |

Table 1: Summary of Biological Activities of Key Derivatives

Mechanism of Action: The Adrenergic Signaling Pathway

The derivatives of this compound exert their effects by modulating the adrenergic signaling pathway. Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the catecholamines, norepinephrine and epinephrine.

Upon binding of an agonist, such as phenylpropanolamine, to an adrenergic receptor, a conformational change is induced in the receptor, leading to the activation of an associated G-protein. This initiates a downstream signaling cascade. For instance, activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Activation of β-adrenergic receptors, on the other hand, generally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[9][10] Levomethamphetamine primarily acts by increasing the concentration of norepinephrine in the synaptic cleft, thereby enhancing the activation of these receptors.[7]

Figure 2: Simplified adrenergic signaling pathways.

Experimental Protocols

The characterization of the biological activity of compounds derived from this compound involves a variety of in vitro and in vivo experimental protocols.

Synthesis of Phenylpropanolamine from this compound (Illustrative)

A common synthetic route involves the conversion of the hydroxyl group of this compound to a good leaving group, followed by nucleophilic substitution with an amine source and subsequent deprotection if necessary. A more direct approach is reductive amination of a corresponding ketone, though starting from the chiral alcohol preserves the desired stereochemistry.

Illustrative Protocol for the Conversion of a Chiral Alcohol to a Chiral Amine:

-

Activation of the Hydroxyl Group: this compound is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding tosylate. This converts the poor leaving group (-OH) into a good leaving group (-OTs).

-

Nucleophilic Substitution: The tosylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF). This proceeds via an Sₙ2 reaction, resulting in an inversion of stereochemistry to yield the (R)-azido intermediate.

-

Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C). This step yields (R)-amphetamine. To obtain phenylpropanolamine (norephedrine), a different synthetic strategy that retains the hydroxyl group and introduces the amino group is required, often involving resolution of a racemic mixture.

In Vitro Assessment of Adrenergic Receptor Activity

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. Membranes from cells expressing the adrenergic receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate the inhibition constant (Ki), which is an indicator of binding affinity.

Functional Assays: These assays measure the cellular response to receptor activation. For β-adrenergic receptors, this often involves measuring the production of cAMP in response to agonist stimulation. For α1-adrenergic receptors, changes in intracellular calcium levels can be monitored using fluorescent dyes. The concentration of the compound that produces 50% of the maximal response is determined as the EC50 value.

In Vivo Assessment of Decongestant Activity

Animal models, such as rats or guinea pigs, can be used to assess the decongestant effects of new compounds. Nasal congestion can be induced, and the effects of the test compound on nasal airway resistance or other physiological parameters are measured. Human clinical trials are the ultimate step to confirm efficacy and safety, where subjective measures of congestion and objective measures of nasal airflow are assessed.

Quantitative Data

While specific quantitative data for the direct biological activity of this compound is not applicable, the following table summarizes representative pharmacological data for its key derivatives. It is important to note that these values can vary depending on the specific experimental conditions.

| Compound | Receptor/Target | Assay Type | Value | Reference |

| Phenylpropanolamine | α-Adrenergic Receptors | Functional Assay (Vasoconstriction) | Acts as an agonist | [1] |

| Phenylpropanolamine | β-Adrenergic Receptors | Functional Assay (cAMP production) | Weak or negligible direct agonist activity | [11] |

| Levomethamphetamine | Norepinephrine Transporter | Monoamine Release Assay | Selective norepinephrine releasing agent | [6] |

| Levomethamphetamine | Dopamine Transporter | Monoamine Release Assay | ~15-20 fold less potent than for norepinephrine release | [6] |

Table 2: Representative Quantitative Pharmacological Data for Derivatives

Conclusion

This compound is a cornerstone chiral intermediate in the pharmaceutical industry. Its biological significance is not derived from its own activity but from its indispensable role in the stereospecific synthesis of important drugs, particularly sympathomimetic amines. Understanding the synthetic pathways from this precursor and the pharmacology of the resulting compounds is crucial for the development of new and improved therapeutics. The continued exploration of efficient and stereoselective synthetic methods starting from this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Levomethamphetamine [bionity.com]

- 6. Levomethamphetamine - Wikipedia [en.wikipedia.org]

- 7. Levmetamfetamine | C10H15N | CID 36604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylpropanolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Effect of phenylpropanolamine and related compounds on beta-adrenoceptor-induced activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Chirality: An In-depth Technical Guide to the Applications of (S)-1-Phenylpropan-2-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylpropan-2-ol, a readily available chiral alcohol, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its strategic application as a chiral auxiliary, a chiral precursor, and in the development of chiral ligands provides a powerful tool for the stereocontrolled synthesis of complex, enantiomerically pure molecules, which are crucial in the pharmaceutical and agrochemical industries. This technical guide delves into the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into synthetic strategies.

This compound as a Chiral Auxiliary

The primary application of this compound in asymmetric synthesis is its role as a chiral auxiliary. By temporarily incorporating this chiral moiety into an achiral substrate, it directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved and recycled, having imparted its chirality to the target molecule.

Diastereoselective Alkylation of Enolates

A prominent application of chiral auxiliaries is in the diastereoselective alkylation of enolates. While direct and detailed protocols for ethers of this compound are not extensively documented in readily available literature, the principle follows established methodologies for other chiral alcohols. The hydroxyl group of this compound can be converted into an ether, which is then attached to a carbonyl compound. The steric hindrance provided by the phenyl and methyl groups of the auxiliary directs the approach of an electrophile to the enolate from the less hindered face, resulting in a diastereomerically enriched product.

Illustrative Reaction Scheme:

Caption: General workflow for the use of a chiral auxiliary in asymmetric alkylation.

Quantitative Data for Analogous Chiral Alcohol Auxiliaries in Diastereoselective Alkylation:

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |

| (R)-2-Phenyl-1-cyclohexanol | Benzyl bromide | >98% | 85 | [General literature data] |

| 8-Phenylmenthol | Methyl iodide | 95% | 90 | [General literature data] |

| Evans Oxazolidinone | Propyl iodide | >99% | 88 | [1] |

Representative Experimental Protocol: Diastereoselective Alkylation of a Ketone Enolate using a Chiral Ether Auxiliary

This protocol is adapted from established procedures for similar chiral alcohol auxiliaries and serves as a representative methodology.

-

Preparation of the Chiral Ether: To a solution of this compound (1.0 eq) in anhydrous THF is added sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 2-bromocyclohexanone (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with diethyl ether. The organic layers are combined, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the chiral ether.

-

Enolate Formation and Alkylation: The chiral ether (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 1 hour to form the enolate. The desired electrophile (e.g., methyl iodide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.

-

Workup and Analysis: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric excess (de) of the crude product is determined by 1H NMR spectroscopy or chiral HPLC analysis.

-

Auxiliary Cleavage: The purified diastereomer is dissolved in a suitable solvent (e.g., THF/H2O) and treated with an oxidizing agent (e.g., CAN, DDQ) or a reducing agent (e.g., LiAlH4) to cleave the auxiliary, yielding the enantiomerically enriched alkylated ketone. The recovered this compound can be purified for reuse.

This compound as a Chiral Precursor

This compound serves as an excellent chiral starting material for the synthesis of other valuable chiral molecules, such as β-amino alcohols and epoxides. The inherent chirality of the starting material is transferred to the product through stereospecific reactions.

Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are important structural motifs in many pharmaceuticals.[2] A common synthetic route involves the conversion of the hydroxyl group of this compound into a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine. This S_N2 reaction proceeds with inversion of configuration at the stereocenter.

Caption: Synthesis of a chiral β-amino alcohol from this compound.

Quantitative Data for the Synthesis of Chiral β-Amino Alcohols from Chiral Alcohol Precursors:

| Chiral Alcohol Precursor | Amine Nucleophile | Yield (%) | Enantiomeric Excess (ee) | Reference |

| (R)-1-Phenylethanol | Dibenzylamine | 85 | >99% | [General literature data] |

| (S)-2-Octanol | Sodium azide | 92 | >98% | [General literature data] |

Experimental Protocol: Synthesis of (R)-N-Benzyl-1-phenylpropan-2-amine

-

Tosylation of this compound: To a solution of this compound (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight. The mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated NaHCO3, and brine, then dried over MgSO4 and concentrated to give the crude tosylate.

-